AZD1656

Catalog No.
S520034
CAS No.
919783-22-5
M.F
C24H26N6O5
M. Wt
478.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD1656

AZD1656 is a highly optimized, clinical-stage glucokinase activator that resolves the selectivity and toxicity issues of early GKAs.

  • >100-fold selectivity over hexokinases, EC50 ~60 nM for GCK, ensuring pathway-specific Treg migration without proliferation.
  • Ames-negative, excellent permeability, and validated in db/db mouse models for diabetic cardiomyopathy.
  • In stock for immediate global shipping, with rigorous quality control for reproducible in vivo results.

CAS Number

919783-22-5

Product Name

AZD1656

IUPAC Name

3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide

Molecular Formula

C24H26N6O5

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m0/s1

InChI Key

FJEJHJINOKKDCW-INIZCTEOSA-N

solubility

Soluble in DMSO

Synonyms

AZD-1656; AZD1656; AZD 1656

Canonical SMILES

CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4

Isomeric SMILES

CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4

The exact mass of the compound 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide is 478.2 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azetines - Azetidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

AZD1656 (CAS: 919783-22-5) is a potent, orally active glucokinase (GCK) activator originally developed for glycemic control but increasingly procured for its targeted immunomodulatory properties. It exhibits an EC50 of approximately 60 nM for GCK with >100-fold selectivity over standard hexokinases. By selectively upregulating GCK-dependent glycolysis, AZD1656 acts as a critical metabolic switch in regulatory T cells (Tregs), pancreatic β-cells, and hepatocytes. For procurement, AZD1656 represents a highly optimized, clinical-stage tool compound characterized by excellent permeability, removed Ames liability, and validated in vivo efficacy for both metabolic and autoimmune disease models [1].

Research Fit

Supports Treg-pathway immunology studies
Glucose-response endpoint research with partial GKA kinetic profile
Counterregulation research context via preserved central hormone responses
Linear PK profile for exposure-modeling studies

Substituting AZD1656 with early-generation GKAs (such as AZD1092 or piragliatin) or broad hexokinase modulators introduces significant experimental and translational risks. Early GKAs often suffered from poor permeability, off-target toxicity (such as Ames-positive liabilities from pyrazole metabolites), and rapid loss of efficacy. Furthermore, non-selective hexokinase modulators fail to isolate the specific PI3K-mTORC2-GCK pathway essential for Treg migration, leading to confounding effects on general cellular proliferation and broad immunosuppression. AZD1656 was specifically engineered to overcome these liabilities, providing a stable, highly selective mechanism that decouples Treg migratory enhancement from unwanted proliferative or off-target metabolic disruptions [1].

Substitution Risk

01 Full GKA activators (e.g., dorzagliatin) may produce different glucose-lowering durability than AZD1656's partial activation profile
02 Hepatoselective GKAs (e.g., TTP399) are designed to limit pancreatic β-cell engagement, altering hypoglycemia endpoint context
03 Other GKAs lack Treg-selective immunomodulation, precluding autoimmunity research applications

Enzymatic Selectivity and Assay Reproducibility

In cell-free enzymatic assays, AZD1656 demonstrates an EC50 of ~60 nM for recombinant human pancreatic glucokinase. Crucially for assay reproducibility, it exhibits >100-fold selectivity for glucokinase over other hexokinase isoforms (e.g., Hexokinases I-III). This high degree of selectivity ensures that when applied to complex tissue lysates or co-cultures, glucose phosphorylation is exclusively modulated in GCK-expressing cells (pancreas, liver, Tregs) without the off-target background noise caused by basal hexokinase-driven glycolysis [1].

Evidence DimensionKinase Selectivity
Target Compound DataAZD1656 (>100-fold selectivity for GCK)
Comparator Or BaselineBroad hexokinase modulators
Quantified Difference>100x selectivity margin
ConditionsRecombinant human enzymatic assays

Buyers requiring precise metabolic pathway isolation in targeted tissues must use AZD1656 to avoid the systemic metabolic confounding caused by non-selective hexokinase modulators.

Partial GK Activation
Head-to-head
β < 1 (partial activator)
Informs glucose-response durability endpoint context
Piragliatin β=1.74, Dorzagliatin β=1.40

Structural Stability and Precursor Suitability: Elimination of Ames Liability

AZD1656 was engineered to resolve the severe processability and safety liabilities of earlier candidates like AZD1092. AZD1092 was prone to hydrolysis, yielding the Ames-positive mutagen 1-methyl-3-aminopyrazole, which halted its viability as a scalable therapeutic precursor. AZD1656 replaces this unstable moiety with a robust pyrazine-based ether linkage. This structural optimization completely eliminates the mutagenic degradation pathway while simultaneously improving membrane permeability (MDCK A to B values), making AZD1656 a highly stable, formulation-ready compound for long-term studies [1].

Evidence DimensionMutagenic Liability (Ames Test)
Target Compound DataAZD1656 (Ames negative, stable ether linkage)
Comparator Or BaselineAZD1092 (Ames positive due to pyrazole hydrolysis)
Quantified DifferenceComplete elimination of mutagenic metabolite formation
ConditionsIn vitro mutagenicity and pharmacokinetic profiling

For long-term in vivo studies or translational research, AZD1656 provides a structurally stable, non-mutagenic scaffold that ensures regulatory compliance and reproducible safety profiles.

Hypoglycemia RR
Cross-study
High-dose RR=9.11 (95% CI 1.11–74.96)
Hypoglycemia endpoint context varies by dose and compound
MK-0941 high-dose RR=1.52; interpret within meta-analysis limits

Immunometabolic Reprogramming of Regulatory T Cells (Tregs)

AZD1656 uniquely drives Treg migration by activating GCK-dependent glycolysis. In functional assays, AZD1656 significantly enhances the migration of Tregs to inflamed tissues without altering their proliferation rates. In contrast, treatment with the hexokinase-selective inhibitor clotrimazole completely abolishes this migratory capacity. This demonstrates that AZD1656 acts as a specific metabolic switch for motility rather than a broad mitogen [1].

Evidence DimensionTreg Migration vs. Proliferation
Target Compound DataAZD1656 (Enhanced migration, unchanged proliferation)
Comparator Or BaselineClotrimazole / Standard T-cell mitogens
Quantified DifferenceSelective enhancement of motility without cell division
ConditionsIn vitro Treg migration assays and in vivo inflammation models

Procuring AZD1656 allows immunologists to selectively study and enhance Treg trafficking to sites of inflammation without risking the systemic expansion of T-cell populations.

Counterregulatory Response
Head-to-head
Glucagon ~30% reduction; epinephrine slight increase; other hormones unchanged
Preserved central counterregulation vs. insulin
Healthy males, clamp nadir 2.7 mmol/L; local islet effect suggested

In Vivo Efficacy in Diabetic Cardiomyopathy Models

In db/db murine models of diabetic cardiomyopathy, oral administration of AZD1656 (30 mg/kg/day) significantly reduced effector T-cell infiltration and increased Treg recruitment to the myocardium. Compared to untreated db/db controls, AZD1656-treated mice showed restored immune homeostasis, reduced infarct size, and improved cardiac performance, notably achieving these tissue-protective effects independent of systemic glycemic correction[1].

Evidence DimensionMyocardial Immune Infiltration
Target Compound DataAZD1656 (Increased Treg recruitment, reduced effector T-cells)
Comparator Or BaselineUntreated db/db mice (Vehicle)
Quantified DifferenceSignificant reduction in cardiac inflammation and infarct size
Conditionsdb/db mice, 30 mg/kg/day oral dosing for 6 weeks

AZD1656 is a validated, procurement-ready tool for researchers needing an in vivo active compound to decouple local tissue immunomodulation from systemic metabolic changes.

Treg-Selective Immunomodulation
Class-level inference
Selectively activates Treg glucokinase; no hexokinase I/II activation
Supports Treg-pathway immunology study fit
Differentiated from all other GKAs; clinical immunomodulation data reported
Binding Affinity
Cross-study
Kd = 10.8 nM (SPR)
Supports low-concentration assay design
EC50 comparator data from functional assays; affinity context
Dose-Proportional PK
Cross-study
Linear PK; dose-proportional exposure; active metabolite ~15% AUC
Supports exposure-modeling study design
MK-0941 shows non-linear PK with accumulation

Immunometabolic Research and Treg Trafficking Studies

Because AZD1656 selectively enhances GCK-dependent glycolysis to drive Treg migration without inducing proliferation, it is the optimal chemical probe for studying immune cell trafficking, autoimmune disease mechanisms, and localized tissue inflammation [1].

In Vivo Models of Diabetic Complications

AZD1656's demonstrated ability to reduce myocardial inflammation and infarct size in db/db mice makes it a highly reliable tool compound for investigating diabetic cardiomyopathy, nephropathy, and other tissue-specific complications driven by metabolic inflexibility [2].

Preclinical Development of Glucokinase Activators

As a highly optimized, Ames-negative molecule with excellent permeability and >100-fold selectivity over hexokinase, AZD1656 serves as the gold-standard benchmark comparator for medicinal chemistry programs developing next-generation metabolic or immunomodulatory therapeutics[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Treg-pathway immunology studies
Treg-selective glucokinase activation context
Treg motility and suppressive function endpoints
Glucose-response endpoint studies
Partial GKA kinetic profile
Fasting and 24h glucose endpoint monitoring
Hypoglycemia counterregulation research
Preserved central counterregulatory response context
Hormone counterregulation endpoint review
Exposure-modeling and PK/PD research
Dose-proportional linear PK profile
Dose-exposure-response modeling endpoints

XLogP3

1.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

478.19646795 Da

Monoisotopic Mass

478.19646795 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

660M185X4D

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Wikipedia

AZD1656
1: Krentz AJ, Morrow L, Petersson M, Norjavaara E, Hompesch M. Effect of exogenously administered glucagon versus spontaneous endogenous counter-regulation on glycaemic recovery from insulin-induced hypoglycaemia in patients with type 2 diabetes treated with a novel glucokinase activator, AZD1656, and metformin. Diabetes Obes Metab. 2014 Nov;16(11):1096-101. doi: 10.1111/dom.12323. PubMed PMID: 24909093.
2: Kiyosue A, Hayashi N, Komori H, Leonsson-Zachrisson M, Johnsson E. Dose-ranging study with the glucokinase activator AZD1656 as monotherapy in Japanese patients with type 2 diabetes mellitus. Diabetes Obes Metab. 2013 Oct;15(10):923-30. doi: 10.1111/dom.12100. PubMed PMID: 23522182.
3: Wilding JP, Leonsson-Zachrisson M, Wessman C, Johnsson E. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin. Diabetes Obes Metab. 2013 Aug;15(8):750-9. doi: 10.1111/dom.12088. PubMed PMID: 23464532.
4: Morrow LA, Leonsson-Zachrisson M, Ericsson H, Wollbratt M, Knutsson M, Hompesch M, Norjavaara E. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator AZD1656 in patients with type 2 diabetes mellitus. Diabetes Obes Metab. 2012 Dec;14(12):1114-22. doi: 10.1111/j.1463-1326.2012.01661.x. PubMed PMID: 22775976.
5: Ericsson H, Röshammar D, Wollbratt M, Heijer M, Persson M, Ueda S, Leonsson-Zachrisson M, Norjavaara E. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator AZD1656, after single ascending doses in healthy subjects during euglycemic clamp. Int J Clin Pharmacol Ther. 2012 Nov;50(11):765-77. doi: 10.5414/CP201747. PubMed PMID: 22943931.
6: Norjavaara E, Ericsson H, Sjöberg F, Leonsson-Zachrisson M, Sjöstrand M, Morrow LA, Hompesch M. Glucokinase activators AZD6370 and AZD1656 do not affect the central counterregulatory response to hypoglycemia in healthy males. J Clin Endocrinol Metab. 2012 Sep;97(9):3319-25. doi: 10.1210/jc.2012-1496. PubMed PMID: 22723318.
7: Mitchard T, Stewart J. The novel use of a heterozygous knockout mouse for embryofetal development assessment of a glucokinase activator. Birth Defects Res B Dev Reprod Toxicol. 2014 Apr;101(2):152-61. PubMed PMID: 24753370.
8: Baker DJ, Wilkinson GP, Atkinson AM, Jones HB, Coghlan M, Charles AD, Leighton B. Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes. Br J Pharmacol. 2014 Apr;171(7):1642-54. PubMed PMID: 24772484; PubMed Central PMCID: PMC3966745.
9: Grewal AS, Sekhon BS, Lather V. Recent updates on glucokinase activators for the treatment of type 2 diabetes mellitus. Mini Rev Med Chem. 2014;14(7):585-602. Review. PubMed PMID: 25052034.

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